2-({[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine
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Overview
Description
Preparation Methods
The synthesis of 2-({[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine involves several steps. One common method includes the reaction of 5-butylsulfanyl-4-phenyl-1,2,4-triazole with a suitable pyrimidine derivative under specific conditions . The reaction typically requires the use of a base such as sodium hydroxide and an organic solvent like ethanol. The mixture is heated under reflux conditions to facilitate the reaction, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
2-({[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring or the triazole moiety can be substituted with different functional groups using appropriate reagents.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has shown promising biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is being investigated for its potential use in the development of new therapeutic agents for treating various diseases.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and industrial applications.
Mechanism of Action
The mechanism of action of 2-({[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
2-({[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine can be compared with other similar compounds, such as:
1,2,3-Triazole derivatives: These compounds share a similar triazole core and exhibit comparable biological activities.
Phenyl-1,2,4-triazoles: These compounds also contain a phenyl group attached to the triazole ring and are known for their diverse biological activities.
Pyrimidine derivatives: Compounds containing the pyrimidine ring are widely studied for their potential therapeutic applications.
Properties
IUPAC Name |
2-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5S2/c1-2-3-12-23-17-21-20-15(13-24-16-18-10-7-11-19-16)22(17)14-8-5-4-6-9-14/h4-11H,2-3,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRCPEUHGCYXLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC=CC=C2)CSC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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